molecular formula C11H18N2O2 B12439184 Cyclo(L-Pro-L-Ile)

Cyclo(L-Pro-L-Ile)

Cat. No.: B12439184
M. Wt: 210.27 g/mol
InChI Key: ZDACRNZBFJOLTC-CIUDSAMLSA-N
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Description

Cyclo(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of secondary metabolites known for their diverse biological activities. Cyclo(L-Pro-L-Ile) has been identified in various microbial sources, including Bacillus thuringiensis, and has shown potential in inducing systemic resistance in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(L-Pro-L-Ile) can be synthesized through the cyclization of L-proline and L-isoleucine. The process typically involves the formation of a dipeptide intermediate, which then undergoes cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of Cyclo(L-Pro-L-Ile) can be achieved through fermentation processes using microbial strains such as Bacillus thuringiensis. The bacteria are cultured under specific conditions to produce the compound, which is then extracted and purified using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-Pro-L-Ile) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various diketopiperazine derivatives with altered biological activities .

Scientific Research Applications

Mechanism of Action

Cyclo(L-Pro-L-Ile) exerts its effects by inducing systemic resistance in plants. It activates the expression of defense-related genes, such as pathogenesis-related (PR) genes, which enhance the plant’s ability to resist pathogen attacks. The compound interacts with molecular targets involved in the plant’s immune response pathways, leading to the activation of defense mechanisms .

Comparison with Similar Compounds

Cyclo(L-Pro-L-Ile) is unique among diketopiperazines due to its specific biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1

InChI Key

ZDACRNZBFJOLTC-CIUDSAMLSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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